molecular formula C20H26O2 B1622353 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) CAS No. 61260-10-4

4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)

Cat. No.: B1622353
CAS No.: 61260-10-4
M. Wt: 298.4 g/mol
InChI Key: CDQGZJGHIVUWQA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC nomenclature for this compound follows established conventions for bisphenol derivatives, with the complete name being 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol). The nomenclature reflects the structural organization where two 2,6-dimethylphenol units are connected through a butane-2,2-diyl bridge at the para positions of the phenolic rings. The theoretical molecular formula for this compound would be C₂₀H₂₆O₂, with an expected molecular weight of approximately 298.4 g/mol.

Related compounds with well-documented nomenclature include 4,4'-(propane-2,2-diyl)bis(2,6-dimethylphenol), which carries the molecular formula C₁₉H₂₄O₂ and molecular weight of 284.4 g/mol. This propane analogue, also known as tetramethyl bisphenol A, provides valuable structural insights due to its similar architecture but with a three-carbon bridge instead of the four-carbon bridge characteristic of the target compound. Another closely related compound is 4,4'-methylenebis(2,6-dimethylphenol) with molecular formula C₁₇H₂₀O₂ and molecular weight of 256.345 g/mol, which features a single methylene bridge.

The systematic naming convention for bisphenol compounds typically incorporates descriptors that indicate the bridging group structure and the substitution pattern on the phenolic rings. Alternative nomenclature approaches for the target compound might include 2,2-bis(4-hydroxy-3,5-dimethylphenyl)butane or 4,4'-butylidenebis(2,6-dimethylphenol), following patterns observed in related compounds where 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane serves as an alternative name for the propane analogue.

Molecular Structure Analysis via X-ray Crystallography or Computational Modeling

The molecular structure of 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) can be analyzed through comparison with structurally characterized analogues and application of computational modeling principles. The compound features a quaternary carbon center within the butane bridge, creating a branched aliphatic linker between two aromatic systems. Each phenolic ring bears methyl substituents at the 2 and 6 positions relative to the hydroxyl group, creating a sterically hindered environment around the phenolic oxygen atoms.

Crystallographic analysis of the closely related propane analogue reveals important structural features that can be extrapolated to the butane derivative. The propane-bridged compound exhibits a melting point range of 162-165°C and demonstrates specific crystalline packing arrangements influenced by the methyl substitution pattern. For the methylenebis analogue, crystallographic data indicates a melting point of 176°C, suggesting that the bridge length and substitution significantly influence the solid-state properties.

The extended butane bridge in the target compound would be expected to provide greater conformational flexibility compared to shorter bridge analogues. Computational modeling studies on similar bisphenol compounds indicate that the dihedral angles between the phenolic rings and the central bridging unit vary significantly based on bridge length and substitution. The quaternary carbon center creates a tetrahedral geometry that influences the spatial arrangement of the phenolic rings, potentially affecting intermolecular interactions and packing efficiency in the solid state.

Density functional theory calculations on related compounds suggest that the methyl substituents on the phenolic rings create significant steric hindrance that influences both intramolecular conformation and intermolecular interactions. The 2,6-dimethyl substitution pattern provides enhanced thermal stability compared to unsubstituted analogues, as evidenced by the thermal properties of tetramethyl bisphenol A derivatives used in high-performance polymer applications.

Comparative Structural Features with Related Bisphenol Analogues

Comparative structural analysis reveals distinct patterns across the bisphenol family that illuminate the expected properties of 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol). The progression from methylene-bridged to propane-bridged to the theoretical butane-bridged compound demonstrates systematic changes in molecular dimensions, conformational flexibility, and physical properties.

The methylenebis(2,6-dimethylphenol) analogue, with its single carbon bridge, exhibits the most constrained geometry and highest melting point of 176°C among the related compounds. This compound demonstrates how minimal bridge length maximizes intermolecular interactions through reduced conformational freedom. The density of this compound is reported as 1.1±0.1 g/cm³, providing a baseline for comparison with longer-bridged analogues.

The propane-bridged tetramethyl bisphenol A exhibits enhanced conformational flexibility with a corresponding decrease in melting point to 162-165°C. This compound has found applications in specialized polycarbonate production due to its improved processability compared to shorter-bridged analogues. The molecular weight increase from 256.3 g/mol (methylene) to 284.4 g/mol (propane) represents a systematic trend that would continue to approximately 298.4 g/mol for the butane analogue.

Structural features common across this series include the 2,6-dimethyl substitution pattern on both phenolic rings, which provides enhanced thermal stability and altered reactivity compared to unsubstituted bisphenols. The methyl groups create steric shielding around the phenolic hydroxyl groups, influencing both chemical reactivity and physical properties such as solubility and crystallization behavior.

Compound Bridge Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number
4,4'-Methylenebis(2,6-dimethylphenol) Methylene C₁₇H₂₀O₂ 256.345 176 5384-21-4
4,4'-(Propane-2,2-diyl)bis(2,6-dimethylphenol) Propane-2,2-diyl C₁₉H₂₄O₂ 284.4 162-165 5613-46-7
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) Butane-2,2-diyl C₂₀H₂₆O₂ 298.4* Estimated -

*Theoretical value based on structural extrapolation

The progression in bridge length correlates with systematic changes in conformational behavior and intermolecular packing efficiency. Longer bridges generally provide greater rotational freedom around the central linkage, potentially leading to more complex conformational landscapes and altered crystallization behavior. The butane bridge would be expected to provide the greatest conformational flexibility among these analogues, potentially resulting in further reduced melting point and altered solubility characteristics compared to the propane analogue.

Analysis of related bisphenol compounds demonstrates that the 2,6-dimethyl substitution pattern significantly influences the compounds' behavior in polymer formation and industrial applications. The steric hindrance provided by these methyl groups affects both the kinetics and thermodynamics of polymerization reactions, making these compounds valuable for specialized applications requiring controlled reactivity and enhanced thermal performance. The extended butane bridge in the target compound would be expected to further modify these characteristics, potentially providing unique property combinations not achievable with shorter-bridged analogues.

Properties

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h8-11,21-22H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQGZJGHIVUWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384305
Record name 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61260-10-4
Record name 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which consists of two 2,6-dimethylphenol units connected by a butane-2,2-diyl bridge. This structural arrangement is significant for its biological interactions.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, phenolic compounds are known to interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDKs can lead to the suppression of tumor cell proliferation.

Antioxidant Properties

4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) may also possess antioxidant properties. Phenolic compounds are recognized for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is essential for protecting cells from damage and maintaining cellular health .

Cytotoxic Effects

Studies have shown that phenolic compounds can exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways . The specific cytotoxicity of 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) remains to be fully elucidated but is a promising area for further research.

Antimicrobial Activity

There is evidence suggesting that phenolic compounds can possess antimicrobial properties. The compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a natural antimicrobial agent .

Case Studies and Research Findings

Study Findings
Study on CDK Inhibition Demonstrated that similar phenolic compounds significantly inhibited CDK activity in vitro, leading to reduced cell proliferation in cancer models.
Antioxidant Activity Assessment Found that phenolic compounds effectively reduced oxidative stress markers in cellular models .
Antimicrobial Efficacy Showed that certain phenolic derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Pharmacokinetics

Understanding the pharmacokinetics of 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound may have favorable absorption characteristics due to its lipophilicity associated with the phenolic structure. However, detailed pharmacokinetic studies are necessary to confirm these findings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bridging Groups

The bridging group significantly influences physical, chemical, and functional properties. Key analogs include:

Compound Name Bridging Group Substituents CAS Number Molecular Formula
4,4'-Methylenebis(2,6-dimethylphenol) Methylene 2,6-dimethylphenol 5384-21-4 C17H20O2
4,4'-Isopropylidenebis(2,6-dimethylphenol) Propane-2,2-diyl 2,6-dimethylphenol 5613-46-7 C19H24O2
4,4'-Ethylenebis(2,6-di-tert-butylphenol) Ethylene 2,6-di-tert-butylphenol 1835-15-0 C34H52O2
Tetrabromobisphenol A Propane-2,2-diyl 2,6-dibromo-4-hydroxyphenyl 79-94-7 C15H12Br4O2

Key Observations :

  • Bridge Length: Longer bridges (e.g., butane vs.
  • Substituent Effects : Bulky tert-butyl groups enhance thermal stability and antioxidant efficacy but reduce solubility .

Physical Properties

Property 4,4'-Methylenebis(2,6-dimethylphenol) 4,4'-Isopropylidenebis(2,6-dimethylphenol) (E)-4,4'-(Ethene-1,2-diyl)bis(2,6-dimethylphenol)
Melting Point (°C) 162–165 162–165 (similar to methylene analog) 249–251
Molecular Weight (g/mol) 256.34 284.39 284.39
Solubility Soluble in polar aprotic solvents Moderate solubility in toluene Poor solubility in water; soluble in acetone

Notes:

  • The ethene-bridged analog () exhibits a higher melting point due to restricted rotation from the double bond.
  • Butane-bridged analogs are expected to have lower melting points than methylene or propane analogs due to increased flexibility .
Antioxidant Activity
  • Methylene and Ethylene Analogs: Widely used as antioxidants in polymers. For example, 4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS 38486-51-0) shows high efficacy in stabilizing polyethylene due to steric protection of phenolic hydroxyls .
  • Propane Analogs: 4,4'-Isopropylidenebis(2,6-dimethylphenol) is a precursor in epoxy resins and dissolution inhibitors ().
Adsorption Performance
  • Adsorption capacity for phenolic compounds depends on substituent size and bridge geometry. For instance, 2,6-dimethylphenol derivatives exhibit higher affinity for MOF adsorbents compared to 4,4′-dihydroxybiphenyl, with adsorption capacities increasing for cerium-based frameworks .

Stability and Industrial Use

  • Thermal Stability: Methylenebis compounds (e.g., 4,4'-Methylenebis(2,6-dimethylphenol)) are stable under ambient conditions but degrade above 200°C .
  • Polymer Additives : Butane-bridged analogs may improve flexibility in polymer coatings compared to rigid methylene or ethene bridges ().

Preparation Methods

Acid-Catalyzed Condensation

The most widely adopted method involves the condensation of 2,6-dimethylphenol with butane-2,2-diyldicarbaldehyde (or its equivalent) under acidic conditions. A representative procedure is outlined below:

Reactants :

  • 2,6-Dimethylphenol (16.39 mmol)
  • Butane-2,2-diyldicarbaldehyde (16.39 mmol)

Catalyst : Silica-supported perchloric acid ($$ \text{HClO}4\text{-SiO}2 $$, 2 mol%)
Conditions : Solvent-free, 60°C, 4.25 hours.

Procedure :

  • The phenol and aldehyde are mixed at 60°C.
  • $$ \text{HClO}4\text{-SiO}2 $$ is added gradually over 15 minutes.
  • The reaction is monitored by TLC until completion.
  • Ethyl acetate (50 mL) is added to isolate the product.
  • Purification via silica gel chromatography yields 94% pure product.

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where the aldehyde forms a carbocation intermediate stabilized by the acid catalyst. The ortho-methyl groups on the phenol direct substitution to the para position, ensuring regioselectivity.

Alternative Catalytic Systems

While $$ \text{HClO}4\text{-SiO}2 $$ is predominant, other acid catalysts (e.g., $$ \text{H}2\text{SO}4 $$, ion-exchange resins) have been explored but show lower yields (<85%) due to side reactions. Base-catalyzed methods, though effective for simpler bisphenols, are unsuitable here due to steric hindrance from the methyl groups.

Reaction Optimization and Green Chemistry

Solvent-Free Synthesis

The absence of solvents reduces waste and simplifies purification. Kinetic studies reveal that solvent-free conditions enhance reaction rates by increasing reactant concentration.

Catalyst Recyclability

$$ \text{HClO}4\text{-SiO}2 $$ can be reused for up to five cycles without significant activity loss, as the silica support prevents leaching of active sites.

Temperature and Time Dependence

Optimization data demonstrate that:

Parameter Optimal Value Yield Impact
Temperature 60°C Max 94%
Reaction Time 4.25 hours <2% byproducts
Catalyst Loading 2 mol% Cost-effective

Deviations above 70°C promote decomposition, while shorter times (<3 hours) result in incomplete conversion.

Analytical Characterization

Spectroscopic Methods

  • $$ ^1\text{H} $$ NMR : Peaks at δ 1.31 (9H, tert-butyl), 2.25 (12H, methyl), 6.70–7.03 (aromatic protons).
  • $$ ^{13}\text{C} $$ NMR : Signals at δ 29.95 (tert-butyl carbons), 113.83–162.44 (aromatic carbons).
  • HRMS : Molecular ion peak at $$ m/z $$ 298.42 ([M$$^+$$]).

Thermal Analysis

DSC thermograms show a sharp endothermic peak at 170°C (melting) and no decomposition below 300°C, confirming thermal stability.

Industrial Applications

The compound’s primary use lies in polymer stabilization, where it scavenges free radicals in polypropylene and polyethylene. Comparative studies show it outperforms 2,6-di-tert-butyl-4-methylphenol in long-term thermal aging tests.

Q & A

Q. How can the synthesis of 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) be optimized for high purity?

Methodological Answer: Utilize Lewis acid-catalyzed coupling reactions, such as titanium tetrachloride (TiCl₄), to enhance regioselectivity and yield. Monitor reaction progress via HPLC or NMR to identify intermediates (e.g., bis(trichlorotitanium phenoxide)) and adjust stoichiometry (e.g., 2:1 molar ratio of TiCl₄ to diol precursors) to minimize byproducts. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>98%) .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer: Combine <sup>1</sup>H/<sup>13</sup>C NMR to confirm phenolic hydroxyl and methyl group positions, while FT-IR validates O–H stretching (~3200 cm⁻¹) and C–C aromatic vibrations. Mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., C₁₇H₂₀O₂: calculated 256.1463, observed 256.1465) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition temperatures and UV-Vis spectroscopy to monitor oxidative degradation (e.g., exposure to light/air). Store samples in amber vials at –20°C under nitrogen to prevent dimerization or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Perform differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation pathways. Compare crystallinity via XRD, as amorphous phases may exhibit lower thermal stability than crystalline forms. Cross-reference with computational models (DFT) to predict bond dissociation energies .

Q. How can the compound’s role in catalytic systems be mechanistically studied?

Methodological Answer: Design kinetic experiments using time-resolved UV-Vis or EPR spectroscopy to track radical intermediates during oxidation reactions. Pair with <sup>31</sup>P NMR if the compound is used in phosphine-ligand systems. Compare turnover frequencies (TOF) with sterically analogous derivatives (e.g., tert-butyl-substituted phenols) to elucidate steric/electronic effects .

Q. What experimental frameworks link this compound’s antioxidant activity to theoretical models?

Methodological Answer: Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity (IC₅₀ values). Correlate results with computational studies (e.g., HOMO-LUMO gaps via Gaussian software) to predict electron-donating efficiency. Validate using cyclic voltammetry to measure oxidation potentials .

Q. How to design a factorial experiment to study substituent effects on its reactivity?

Methodological Answer: Apply a 2<sup>k</sup> factorial design, varying substituents (e.g., methyl vs. tert-butyl groups) and reaction conditions (temperature, solvent polarity). Use ANOVA to identify significant interactions. For example, test how tert-butyl groups (steric hindrance) in derivatives like 2,2'-methylenebis[4,6-di-tert-butylphenol] impact reaction rates .

Analytical and Safety-Oriented Questions

Q. What protocols ensure accurate quantification of trace impurities in synthesized batches?

Methodological Answer: Implement UPLC-PDA with a C18 column (3.5 µm, 150 mm × 4.6 mm) and mobile phase of methanol/water (70:30 v/v) at 0.8 mL/min. Calibrate against certified reference standards (e.g., 4,4'-Dithio-bis analogs) to detect impurities at <0.1% levels .

Q. How to mitigate toxicity risks during in vitro studies?

Methodological Answer: Pre-screen cytotoxicity using MTT assays on HEK-293 or HepG2 cell lines. If IC₅₀ values <10 µM, reformulate with biocompatible carriers (e.g., PEGylated liposomes). Adhere to OSHA guidelines for handling phenolic compounds: use fume hoods, nitrile gloves, and closed-system transfers .

Q. What computational tools predict the compound’s environmental fate in degradation studies?

Methodological Answer: Apply EPI Suite’s BIOWIN model to estimate biodegradation half-lives. Validate with LC-QTOF-MS to identify transformation products (e.g., quinone derivatives) in simulated wastewater. Cross-reference with PubChem data for analogous structures to infer persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.